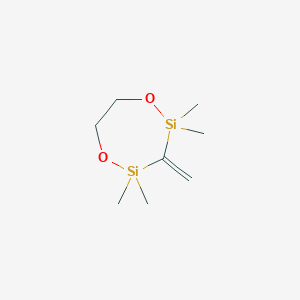
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- can be achieved through the silylative coupling of olefins with vinylsilanes. This method involves the use of a ruthenium catalyst to facilitate the coupling and cyclization of dimethylvinylsilyl-substituted ethylene glycol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium, is common in the industrial synthesis of organosilicon compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- undergoes various chemical reactions, including:
Silylative Coupling: This reaction involves the coupling of olefins with vinylsilanes to form alkenylsilanes and bis(silyl)alkenes.
Cross-Coupling Reactions: Under standard cross-coupling conditions with aryl iodides, the compound forms cine-substitution products.
Common Reagents and Conditions
Ruthenium Catalyst: Used in silylative coupling reactions.
Aryl Iodides: Used in cross-coupling reactions.
Major Products
Alkenylsilanes: Formed through silylative coupling.
Cine-Substitution Products: Formed through cross-coupling with aryl iodides.
Applications De Recherche Scientifique
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of functional materials due to its unique structural properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mécanisme D'action
The mechanism of action for 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- involves its role as a ligand in catalytic processes. The compound interacts with transition metal catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another organosilicon compound with similar structural features.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares similar reactivity and applications in organic synthesis.
Uniqueness
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is unique due to its specific cyclic structure and the presence of both silicon and oxygen atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
824985-52-6 |
|---|---|
Formule moléculaire |
C8H18O2Si2 |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-methylidene-1,5,2,4-dioxadisilepane |
InChI |
InChI=1S/C8H18O2Si2/c1-8-11(2,3)9-6-7-10-12(8,4)5/h1,6-7H2,2-5H3 |
Clé InChI |
KOJTXSXBBDVQHV-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C)[Si](OCCO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















